molecular formula C9H9F13Si B1589203 Trimethyl(tridecafluorohexyl)silane CAS No. 135841-49-5

Trimethyl(tridecafluorohexyl)silane

Cat. No. B1589203
M. Wt: 392.23 g/mol
InChI Key: AHGSEBBCGYXEBF-UHFFFAOYSA-N
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Description

Trimethyl(tridecafluorohexyl)silane is a chemical compound with the molecular formula C9H9F13Si and a molecular weight of 392.24 . It is also known as Trimethyl(perfluorohexyl)silane .


Molecular Structure Analysis

Trimethyl(tridecafluorohexyl)silane contains a total of 31 bonds, including 22 non-H bonds and 5 rotatable bonds . The InChI code for this compound is 1S/C9H9F13Si/c1-23(2,3)9(21,22)7(16,17)5(12,13)4(10,11)6(14,15)8(18,19)20/h1-3H3 .


Physical And Chemical Properties Analysis

Trimethyl(tridecafluorohexyl)silane is a liquid at 20°C . It has a specific gravity of 1.44 and a refractive index of 1.32 . It should be stored under inert gas and conditions to avoid include moisture .

Scientific Research Applications

Radical-Based Synthetic Chemistry

Tris(trimethylsilyl)silane (TTMSS) has seen widespread application in radical-based synthetic chemistry over the past thirty years. Its use spans a wide range of chemical processes and synthetic strategies under different experimental conditions. This includes functional group insertion and transformations, as well as the preparation of complex molecules, natural products, polymers, surfaces, and new materials, highlighting its value as a versatile free radical reagent in both academic and industrial settings (Chatgilialoglu, Ferreri, Landais, & Timokhin, 2018).

Polymerization and Material Synthesis

The radical reductions, hydrosilylation, and consecutive radical reactions facilitated by TTMSS under mild conditions result in excellent yields of products with remarkable chemo-, regio-, and stereoselectivity. Its strategic role in polymerization, particularly in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides, underscores its significance in the development of new polymeric materials (Chatgilialoglu & Lalevée, 2012).

Surface Modification and Coating Technologies

Innovative silane compounds, such as those related to trimethyl(tridecafluorohexyl)silane, have been synthesized and utilized as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve most lithium salts, providing a good passivation film on graphite anodes. Their high lithium-ion conductivities and stability in various conditions suggest significant potential for use in energy storage applications (Amine et al., 2006).

Synthesis and Chemical Transformations

The Hiyama cross-coupling reactions utilizing trimethylsilane derivatives for the production of β-trifluoromethylstyrene derivatives demonstrate the compound's utility in facilitating cross-coupling reactions under mild conditions, producing desired products in moderate to good yields. This highlights the compound's role in creating structurally diverse and complex chemical entities (Omote et al., 2012).

Advanced Materials and Functional Surfaces

Silane compounds play a critical role in the development of hydrophobic coatings and surface modifiers. Research on various hydrophobic silanes, including trimethyl(tridecafluorohexyl)silane analogs, demonstrates their efficacy in creating ultra-thin, efficient organic compounds for surface modification. These compounds are critical in applications ranging from biochip platforms to advanced materials requiring specific surface properties (Baruwa, Akinlabi, Oladijo, Akinlabi, & Chinn, 2019).

Safety And Hazards

Trimethyl(tridecafluorohexyl)silane is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed and precautions should be taken against static discharge . Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F13Si/c1-23(2,3)9(21,22)7(16,17)5(12,13)4(10,11)6(14,15)8(18,19)20/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGSEBBCGYXEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F13Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447475
Record name Trimethyl(tridecafluorohexyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, trimethyl(tridecafluorohexyl)-

CAS RN

135841-49-5
Record name Trimethyl(tridecafluorohexyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(tridecafluorohexyl)silane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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